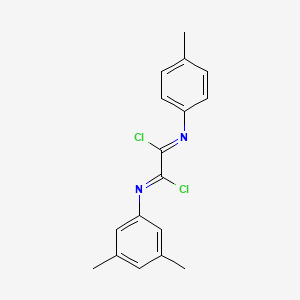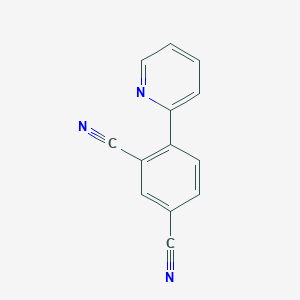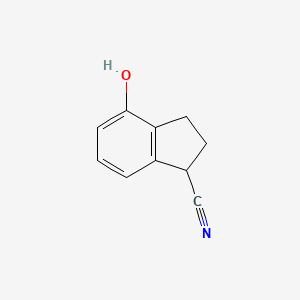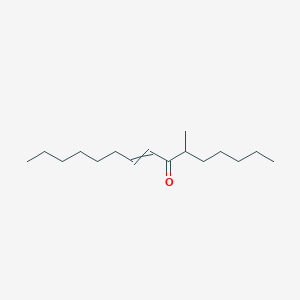![molecular formula C22H19N3 B12529361 1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene CAS No. 834912-23-1](/img/structure/B12529361.png)
1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a butene backbone and two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodophenylbut-1-ene-1,2-diyl]dibenzene.
Azidation Reaction: The iodophenyl compound is then subjected to an azidation reaction using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the iodine atom with an azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper safety measures due to the presence of the azide group, which can be potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds, including triazoles.
Biology: Employed in bioconjugation techniques, where the azide group can be used to attach biomolecules to other entities via click chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, where the azide group can be used for cross-linking.
Wirkmechanismus
The mechanism of action of 1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene is primarily based on the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The resulting triazole compounds can interact with various molecular targets, depending on their specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[1-(4-Iodophenyl)but-1-ene-1,2-diyl]dibenzene: Similar structure but with an iodine atom instead of an azide group.
1,1’-[1-(4-Bromophenyl)but-1-ene-1,2-diyl]dibenzene: Similar structure but with a bromine atom instead of an azide group.
1,1’-[1-(4-Chlorophenyl)but-1-ene-1,2-diyl]dibenzene: Similar structure but with a chlorine atom instead of an azide group.
Uniqueness
The uniqueness of 1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene lies in the presence of the azide group, which imparts distinct reactivity compared to its halogenated counterparts. The azide group enables the compound to participate in click chemistry, making it valuable for bioconjugation and material science applications.
Eigenschaften
CAS-Nummer |
834912-23-1 |
|---|---|
Molekularformel |
C22H19N3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
1-azido-4-(1,2-diphenylbut-1-enyl)benzene |
InChI |
InChI=1S/C22H19N3/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(16-14-19)24-25-23/h3-16H,2H2,1H3 |
InChI-Schlüssel |
LVAHWVNKUBJEMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline](/img/structure/B12529287.png)
![1,1'-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene)](/img/structure/B12529289.png)


![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)

![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)
![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)




![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)
